molecular formula C12H18O3 B12541533 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene CAS No. 832098-73-4

1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene

Cat. No.: B12541533
CAS No.: 832098-73-4
M. Wt: 210.27 g/mol
InChI Key: PNFPLRRUTHVLQI-UHFFFAOYSA-N
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Description

1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is a complex organic compound featuring a unique bis-spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their interesting stereochemical properties and biological activities. The bis-spiroacetal framework is often found in natural products, including antibiotics and toxins, making it a subject of significant interest in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene involves its ability to undergo oxidative and reductive transformations, which can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are often related to its spiroacetal structure, which can interact with biological molecules in unique ways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is unique due to its specific bis-spiroacetal structure, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound for studying the chemistry and biology of spiroacetals .

Properties

CAS No.

832098-73-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5,7,9-trioxadispiro[5.1.58.26]pentadec-14-ene

InChI

InChI=1S/C12H18O3/c1-3-9-13-11(5-1)7-8-12(15-11)6-2-4-10-14-12/h7-8H,1-6,9-10H2

InChI Key

PNFPLRRUTHVLQI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)C=CC3(O2)CCCCO3

Origin of Product

United States

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